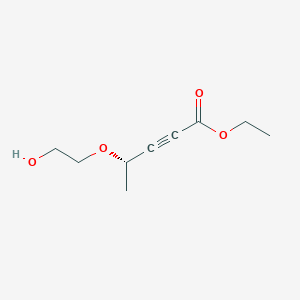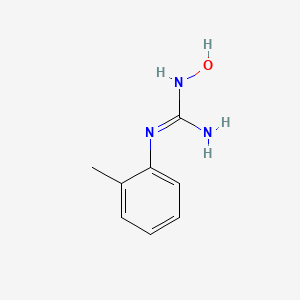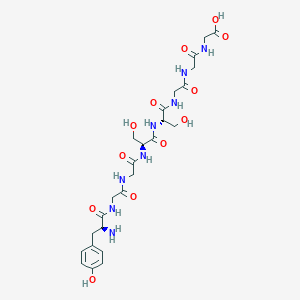![molecular formula C22H21FN2O2 B12601241 3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- CAS No. 897015-70-2](/img/structure/B12601241.png)
3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an acetamide group, and substituted phenyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the acetamide group and the ethoxyphenyl and fluorophenyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridineacetamide derivatives: Compounds with similar core structures but different substituents.
Phenylacetamide derivatives: Compounds with phenyl groups attached to the acetamide moiety.
Uniqueness
3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
897015-70-2 |
|---|---|
Fórmula molecular |
C22H21FN2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[6-(3-ethoxyphenyl)pyridin-3-yl]-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-27-20-8-4-6-18(13-20)21-10-9-17(14-24-21)12-22(26)25-15-16-5-3-7-19(23)11-16/h3-11,13-14H,2,12,15H2,1H3,(H,25,26) |
Clave InChI |
QSNKKYSJGNDQFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)







![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)



